5-(4-Nitrophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Nitrophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7NO3S and a molecular weight of 233.24 . It is a solid substance that is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a nitrophenyl group and a carbaldehyde group . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 233.24 and a molecular formula of C11H7NO3S .Scientific Research Applications
1. Synthesis and Biological Evaluation
A study by Ali et al. (2013) explored the synthesis of various 4-arylthiophene-2-carbaldehyde compounds, including derivatives similar to 5-(4-Nitrophenyl)thiophene-2-carbaldehyde. These compounds were evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. The results indicated significant activities in these areas, highlighting their potential in medical and biochemical applications (Ali et al., 2013).
2. Thermodynamic Properties
Research conducted by Dibrivnyi et al. (2015) focused on determining the thermodynamic properties of nitrophenyl furan-carbaldehyde isomers, closely related to this compound. This study provided insights into the synthesis optimization, purification, and application processes of these compounds. Understanding these properties aids in developing more efficient uses in various scientific domains (Dibrivnyi et al., 2015).
3. Optical Properties
A 2018 study by Bogza et al. involved synthesizing and analyzing the optical properties of functionally substituted thienoquinolines, which are structurally similar to this compound. The study found that these compounds exhibit moderate to high fluorescence quantum yields, making them potentially useful in applications like invisible ink dyes and other optical applications (Bogza et al., 2018).
4. Antileishmanial Activity
A 2019 study by Sadat-Ebrahimi et al. synthesized novel thiadiazole derivatives based on 5-nitrothiophene, structurally related to this compound, and evaluated them for antileishmanial activity. The study indicated that these compounds exhibit significant activity against Leishmania major, suggesting potential in developing treatments for leishmaniasis (Sadat-Ebrahimi et al., 2019).
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to participate in reactions at the benzylic position, which can be resonance stabilized
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde in animal models have not been studied
properties
IUPAC Name |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCFVBWDULLQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38401-74-0 |
Source
|
Record name | 5-(4-nitrophenyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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